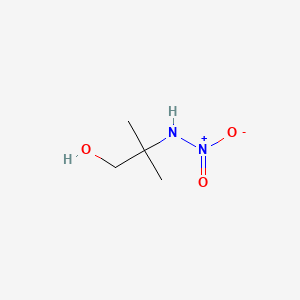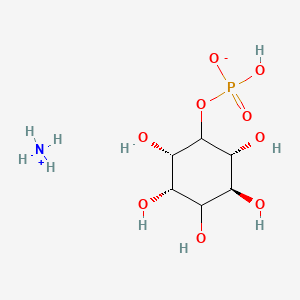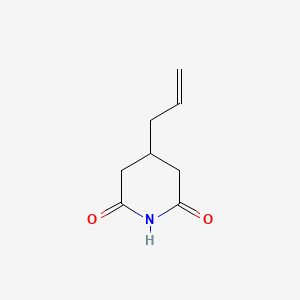
3-Allylglutarimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allylglutarimide is an organic compound with the molecular formula C8H11NO2. It is a derivative of glutarimide, characterized by the presence of an allyl group attached to the nitrogen atom of the glutarimide ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allylglutarimide typically involves the reaction of glutaric anhydride with allylamine. The reaction proceeds through the formation of an intermediate glutaric acid monoamide, which subsequently cyclizes to form the desired glutarimide. The reaction conditions generally include heating the reactants in an appropriate solvent, such as toluene, under reflux.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Allylglutarimide undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The carbonyl groups in the glutarimide ring can be reduced to form the corresponding alcohols.
Substitution: The allyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Allylglutarimide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Allylglutarimide involves its interaction with specific molecular targets. In the context of its antimetastatic properties, the compound is believed to inhibit the activity of enzymes involved in the metastatic process, thereby preventing the spread of cancer cells. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with cell signaling pathways that regulate cell migration and invasion .
Comparison with Similar Compounds
Similar Compounds
Cycloheximide: A glutarimide antibiotic known for its potent inhibition of protein synthesis.
Lenalidomide: A derivative of glutarimide used in the treatment of multiple myeloma and anemia.
Naramycin B: Another glutarimide antibiotic with antifungal properties.
Uniqueness of 3-Allylglutarimide
This compound is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other glutarimide derivatives and allows for unique applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-prop-2-enylpiperidine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-3-6-4-7(10)9-8(11)5-6/h2,6H,1,3-5H2,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLMGXRDBAQIBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC(=O)NC(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717252 |
Source


|
| Record name | 4-(Prop-2-en-1-yl)piperidine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918868-36-7 |
Source


|
| Record name | 4-(Prop-2-en-1-yl)piperidine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Butyl-1-chloro-5,10-dihydro-8-(2-cyanophenyl)imidazol-[1,5-b]isoquinoline](/img/structure/B587091.png)
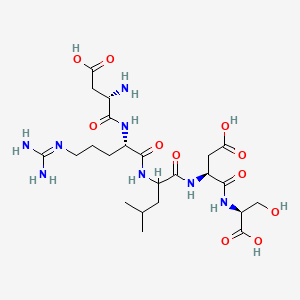
![Chloro[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N](triphenylphosphine)-palladium](/img/structure/B587093.png)
![1,4-Dimethyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587094.png)
![1-BROMO-3-[2-(4-BROMOPHENYL)ETHYNYL]BENZENE](/img/new.no-structure.jpg)
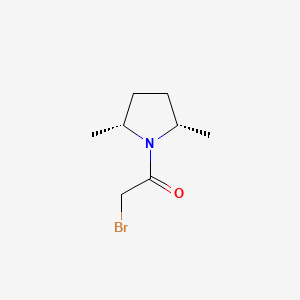


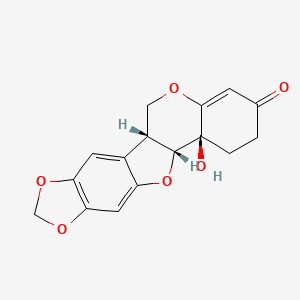
![4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid Phenyl Ester](/img/structure/B587107.png)
